molecular formula C22H13Cl2N3O4S2 B12383573 Galectin-3/galectin-8-IN-1

Galectin-3/galectin-8-IN-1

Cat. No.: B12383573
M. Wt: 518.4 g/mol
InChI Key: WEHBJHSPSCCVEH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of galectin-3/galectin-8-IN-1 involves multiple steps, including the preparation of key intermediates and their subsequent derivatization. One common approach is the use of protected 2-bromo-3-O-propargyl-D-galactose as a starting material, which undergoes a domino reaction to form tricyclic carbohydrate-benzene hybrids . These intermediates are then further modified using Stille couplings to introduce various substituents at specific positions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and purification systems. The process includes the optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Advanced chromatographic techniques are employed to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

Galectin-3/galectin-8-IN-1 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms with different functional groups .

Properties

Molecular Formula

C22H13Cl2N3O4S2

Molecular Weight

518.4 g/mol

IUPAC Name

N-(1,3-benzothiazol-6-ylsulfonyl)-5-(3,4-dichlorophenoxy)-1H-indole-2-carboxamide

InChI

InChI=1S/C22H13Cl2N3O4S2/c23-16-4-1-14(9-17(16)24)31-13-2-5-18-12(7-13)8-20(26-18)22(28)27-33(29,30)15-3-6-19-21(10-15)32-11-25-19/h1-11,26H,(H,27,28)

InChI Key

WEHBJHSPSCCVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1OC3=CC(=C(C=C3)Cl)Cl)C=C(N2)C(=O)NS(=O)(=O)C4=CC5=C(C=C4)N=CS5

Origin of Product

United States

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